1,3-Dibromocyclobutane
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Overview
Description
1,3-Dibromocyclobutane is an organic compound with the molecular formula C₄H₆Br₂. It is a derivative of cyclobutane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 3 positions.
Preparation Methods
1,3-Dibromocyclobutane can be synthesized through several methods:
Halogenation of Cyclobutane: One common method involves the bromination of cyclobutane using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled conditions to ensure selective substitution at the 1 and 3 positions.
Industrial Production: Industrially, this compound can be produced through a similar halogenation process but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and high yield.
Chemical Reactions Analysis
1,3-Dibromocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups. These reactions typically occur under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclobutene derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form cyclobutane.
Scientific Research Applications
1,3-Dibromocyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism of action of 1,3-dibromocyclobutane involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
Comparison with Similar Compounds
1,3-Dibromocyclobutane can be compared with other dibromocycloalkanes:
1,2-Dibromocyclopentane: This compound has bromine atoms at the 1 and 2 positions of a cyclopentane ring.
1,2-Dibromocyclohexane: Similar to 1,2-dibromocyclopentane, this compound has bromine atoms at the 1 and 2 positions of a cyclohexane ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C4H6Br2 |
---|---|
Molecular Weight |
213.90 g/mol |
IUPAC Name |
1,3-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-3-1-4(6)2-3/h3-4H,1-2H2 |
InChI Key |
KEPQZXFTLUPYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1Br)Br |
Origin of Product |
United States |
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